2-Methyl-6-(1-phenylethenyl)aniline
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Overview
Description
2-Methyl-6-(1-phenylvinyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group at the second position and a phenylvinyl group at the sixth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(1-phenylvinyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-6-bromoaniline with phenylacetylene in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-6-(1-phenylvinyl)aniline may involve large-scale Suzuki-Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(1-phenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-6-(1-phenylvinyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1-phenylvinyl)aniline involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-6-(1-phenylvinyl)aniline: shares similarities with other aniline derivatives such as 2-phenylvinylaniline and 2-methyl-6-vinylaniline.
Comparison:
2-Phenylvinylaniline: Lacks the methyl group, which affects its reactivity and applications.
2-Methyl-6-vinylaniline:
This detailed overview provides a comprehensive understanding of 2-Methyl-6-(1-phenylvinyl)aniline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H15N |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-methyl-6-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C15H15N/c1-11-7-6-10-14(15(11)16)12(2)13-8-4-3-5-9-13/h3-10H,2,16H2,1H3 |
InChI Key |
MBLUSMLVLCYLGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=C)C2=CC=CC=C2)N |
Origin of Product |
United States |
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